Hapalindole J
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106928-26-1 |
|---|---|
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2R,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
InChI Key |
SLUFHMQYBPOTFZ-RMYQPGKMSA-N |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
Canonical SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Synonyms |
hapalindole J |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Cyanobacterial Cultivation and Strain Selection for Hapalindole J Production
The production of this compound is dependent on the specific cyanobacterial strain and optimized cultivation conditions.
Hapalosiphon Species as Biosynthetic Sources
Species within the genus Hapalosiphon are known producers of hapalindole-type alkaloids, including this compound. Hapalosiphon fontinalis was among the first cyanobacteria from which hapalindoles were isolated google.comgoogle.comthieme-connect.com. A specific strain, Hapalosiphon fontinalis ATCC 39694, has been identified as a producer of various hapalindoles, including A-I google.comgoogle.com. More recently, Hapalosiphon sp. strain CBT1235 has been reported to produce this compound, as well as its formamide (B127407) congener nih.govresearchgate.netthieme-connect.comthieme-connect.comuni-halle.de. Cultivation of Hapalosiphon fontinalis ATCC 39694 can be carried out under submerged aerobic conditions in a suitable culture medium, although surface growth on solidified media is also possible google.comgoogle.com. Optimal temperatures for production are around 24°C with specific light intensity google.comgoogle.com.
Fischerella Species as Biosynthetic Sources
The genus Fischerella also includes strains that produce hapalindole-type alkaloids. Fischerella ambigua and Fischerella muscicola are among the Fischerella species that have been reported to yield hapalindoles nih.govmathewsopenaccess.comresearchgate.netarabjchem.org. While many studies focus on other hapalindoles from Fischerella, the presence of a wide range of hapalindole-type alkaloids in this genus suggests the potential for this compound production in certain Fischerella strains mathewsopenaccess.comarabjchem.org.
Extraction and Fractionation Techniques
The isolation of this compound from cyanobacterial biomass typically involves extraction followed by various fractionation techniques to separate the target compound from other metabolites. Cyanobacterial cells are typically harvested and can be lyophilized before extraction thieme-connect.com. Extraction is often performed using organic solvents or mixtures nih.govthieme-connect.com. For instance, extraction with solvents like methanol (B129727) or dichloromethane/methanol mixtures has been reported for isolating hapalindoles nih.govthieme-connect.comarabjchem.org.
Following extraction, fractionation is crucial for purifying individual compounds. Techniques such as flash chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) are commonly employed nih.govuni-halle.dearabjchem.org. Reversed-phase HPLC with gradient elution using solvent systems like methanol/water or acetonitrile/water is effective in separating the complex mixture of hapalindoles and related compounds found in cyanobacterial extracts nih.govuni-halle.dearabjchem.org.
Bioactivity-Guided Isolation Strategies
Bioactivity-guided isolation is a powerful approach used to identify and purify compounds with specific biological activities from complex natural extracts. This involves testing fractions of the extract for a desired activity and then further fractionating the active portions until the responsible compound is isolated thieme-connect.comthieme-connect.comresearchgate.net. In the context of hapalindoles, including this compound, various bioactivities such as antibacterial, antifungal, antialgal, and immunomodulatory effects have been used to guide isolation mdpi.comgoogle.comgoogle.comthieme-connect.comthieme-connect.commathewsopenaccess.comresearchgate.net. For example, screening cyanobacteria extracts for inhibition of T cell proliferation led to the isolation of hapalindoles, including this compound formamide, from Hapalosiphon sp. CBT1235 thieme-connect.comthieme-connect.comresearchgate.net. This strategy ensures that the isolated compound is directly linked to the observed biological effect.
Identification of this compound and its Formamide Congeners
The identification of this compound and its formamide congeners relies on comprehensive spectroscopic techniques. High-resolution mass spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of the isolated compounds uni-halle.de. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY), is crucial for elucidating the planar structure and relative stereochemistry nih.govuni-halle.de. Comparison of spectroscopic data with previously reported values for known hapalindoles is a common method for identification and dereplication uni-halle.dedost.gov.ph.
This compound formamide has been identified as a natural product, isolated alongside this compound and other hapalindoles from Hapalosiphon sp. CBT1235 researchgate.netthieme-connect.comthieme-connect.comuni-halle.de. Spectroscopic analysis, including NMR, has been used to confirm the structure of this compound formamide, noting features like coupling constants that indicate the conformation of the amide bond thieme-connect.com. Formamide derivatives of hapalindoles can also potentially form during storage in certain solvents thieme-connect.com.
Advanced Structural Characterization and Stereochemical Analysis
Spectroscopic Approaches for Structural Elucidation
Spectroscopic methods play a pivotal role in determining the molecular structure and connectivity of Hapalindole J.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments with high accuracy, the elemental composition can be unequivocally established. For instance, HRMS data is consistently used in the characterization of new hapalindole-related alkaloids to confirm their molecular formulas. uni-halle.deresearchgate.netresearchgate.net The monoisotopic mass obtained from HRMS provides a highly accurate measure that helps differentiate between potential molecular formulas, especially in complex natural products like hapalindoles which can contain elements like chlorine or sulfur in addition to carbon, hydrogen, and nitrogen. uni.luuni.lu
Nuclear Magnetic Resonance Spectroscopy (1D and 2D) for Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (COSY, HMQC, HMBC, NOESY), is indispensable for determining the connectivity of atoms within the this compound molecule. uni-halle.deresearchgate.netresearchgate.net
¹H NMR Spectroscopy: Provides information about the different types of protons and their chemical environments, as well as their coupling interactions, which helps in establishing the connectivity between adjacent protons. Signals in the aromatic region indicate the indole (B1671886) moiety, while signals in the upfield region correspond to aliphatic and methyl protons. nih.govacs.org
¹³C NMR Spectroscopy: Reveals the different types of carbon atoms and their hybridization states. Analysis of chemical shifts helps in identifying different functional groups and structural features, such as quaternary carbons, methylene (B1212753) groups, and methine carbons. nih.govacs.org
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing direct through-bond connectivity. researchgate.net
HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. researchgate.net
Stereochemical Assignment of this compound and its Epimers
This compound, like other members of the hapalindole family, possesses multiple chiral centers, contributing to a diverse array of stereoisomers and epimers. The stereochemical assignment of this compound involves determining the configuration (R or S) at each of these chiral centers. Key stereocenters in hapalindole-type alkaloids are typically located at positions C-10, C-11, C-12, and C-15. nih.govumich.edu
The absolute configuration of this compound has been confirmed by comparing its NOESY correlations and specific rotation values with those of previously characterized hapalindoles, such as the non-chlorinated variant of hapalindole A. thieme-connect.com The existence of epimers, such as 12-epi-hapalindole J, highlights the stereochemical diversity within this class of compounds and the importance of rigorous analysis to distinguish between these closely related structures. researchgate.netmdpi.com Differences in spectroscopic data, particularly NMR shifts, can be indicative of epimeric relationships. nih.gov
Analysis of Polycyclic Ring Systems and Shared Scaffolds
This compound belongs to a class of indole alkaloids characterized by complex polycyclic ring systems. escholarship.orgnih.govresearchgate.net These scaffolds are typically derived from the coupling of a cis-indole isonitrile subunit and a geranyl monoterpene unit. escholarship.orgnih.govnih.gov The core structure often features a fused ring system, which can be tri- or tetracyclic in the case of hapalindoles. nih.govnih.gov
The tetracyclic hapalindoles, including this compound, are distinguished from their tricyclic counterparts by the presence of a C4-C16 bond. nih.govacs.org These polycyclic structures share common features, such as a quaternary carbon center at C-12 and an isonitrile or isothiocyanate group at C-11. nih.govacs.org The specific cyclization pathways, often mediated by enzymes called Stig cyclases, determine the final ring system and stereochemistry. umich.eduresearchgate.netnih.gov Understanding the shared polycyclic scaffolds and the variations within the hapalindole family is essential for classifying these natural products and for guiding synthetic efforts. nih.govnih.gov
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Incorporation and Early-Stage Biosynthesis
The initial stages of hapalindole biosynthesis involve the utilization of fundamental biological building blocks.
L-Tryptophan and Geranyl Pyrophosphate (GPP) Utilization
The biosynthesis of the hapalindole core begins with the amino acid L-tryptophan and the isoprenoid precursor geranyl pyrophosphate (GPP). L-tryptophan serves as the source for the indole (B1671886) moiety and the isonitrile group, while GPP provides the terpene unit that is ultimately incorporated into the polycyclic structure. The conversion of L-tryptophan into the cis-indole isonitrile subunit is a crucial early step. acs.orgnih.govnih.gov This transformation is catalyzed by a cascade of enzymes, including those encoded by the famH genes (FamH1, FamH2, and FamH3) in Fischerella ambigua. nih.govwpmucdn.com Specifically, FamH1 and FamH2 are homologs of isonitrile synthase, while FamH3 is homologous to an α-ketoglutarate-dependent nonheme iron oxygenase. wpmucdn.com
Formation of cis-Indole Isonitrile Intermediate
L-tryptophan is converted into the cis-indole isonitrile intermediate through a multi-enzymatic process. acs.orgnih.govnih.gov This intermediate, also known as 3-(2-isocyanovinyl)indole, is a vital branch point in the biosynthesis of hapalindoles and related compounds. ias.ac.inresearchgate.net The formation of the isonitrile group involves the incorporation of a carbon atom derived from ribulose-5-phosphate. annualreviews.org Studies have shown that the enzymes WelI1 (isonitrile synthase) and WelI3 (Fe(II)-α-ketoglutarate-dependent dioxygenase) are involved in the biosynthesis of indole-isonitriles, yielding both cis and trans isomers in some cases, although the biosynthesis is generally stereoselective for the cis isomer. ias.ac.inresearchgate.netannualreviews.org
Core Hapalindole Scaffold Assembly
Following the formation of the cis-indole isonitrile intermediate, the core polycyclic scaffold of hapalindole J is assembled through prenylation and a series of cyclization reactions.
Prenylation by Aromatic Prenyltransferases
The cis-indole isonitrile intermediate undergoes prenylation with geranyl pyrophosphate (GPP). acs.orgnih.govnih.gov This reaction is catalyzed by aromatic prenyltransferases. nih.govscispace.com In hapalindole biosynthesis, enzymes like FamD2 are responsible for the C-3 normal geranylation of the cis-indole isonitrile. nih.govresearchgate.netresearchgate.net Aromatic prenyltransferases catalyze Friedel-Crafts reactions between aromatic compounds and isoprenoid diphosphates, forming new carbon-carbon bonds. nih.gov Some of these enzymes exhibit plasticity in their substrate selectivity and regioselectivity. nih.govacs.orgsemanticscholar.org For instance, AmbP1 can transfer the geranyl group to both the C-3 and C-2 positions of cis-indolylvinyl isonitrile, with the latter being suppressed in the presence of Mg²⁺ ions. nih.gov
Stig Cyclase-Mediated Cascade Reactions
The prenylated indole isonitrile intermediate is then acted upon by a class of enzymes known as Stig cyclases. acs.orgnih.govresearchgate.net These cyclases are central to the formation of the polycyclic core of hapalindoles and fischerindoles. acs.orgnih.govresearchgate.netnih.gov Stig cyclases catalyze a unique three-step cascade reaction: a Cope rearrangement, followed by a 6-exo-trig cyclization, and finally an electrophilic aromatic substitution. acs.orgnih.govresearchgate.netnih.govumich.eduescholarship.orgnih.gov This cascade leads to the formation of the tetracyclic core structure. nih.govresearchgate.netnih.gov Different Stig cyclases can lead to the formation of either the hapalindole or fischerindole core, depending on the regiochemistry of the terminal electrophilic aromatic substitution. nih.govresearchgate.netnih.govescholarship.org The activity of some Stig cyclases, such as HpiC1, has been shown to require Ca²⁺ ions. wpmucdn.comnih.gov
Biocatalytic Cope Rearrangement
A key step in the Stig cyclase-mediated cascade is a rare biocatalytic Cope rearrangement. researchgate.netresearchgate.netnih.govnih.gov This ias.ac.inias.ac.in-sigmatropic rearrangement of the prenylated indole intermediate is crucial for setting up the subsequent cyclization events that form the polycyclic ring system of this compound. researchgate.netresearchgate.netnih.govescholarship.orgnih.govnih.gov The Stig cyclases facilitate this rearrangement within their active site, followed by the cyclization and electrophilic aromatic substitution steps to complete the formation of the core scaffold. acs.orgnih.govresearchgate.netnih.govumich.eduescholarship.orgnih.gov
6-exo-trig Cyclization
Following an initial Cope rearrangement of a geranylated indole intermediate, a 6-exo-trig cyclization step occurs. nih.govescholarship.orgresearchgate.netresearchgate.netnih.gov This cyclization is crucial for forming one of the carbocyclic rings in the hapalindole core structure. nih.govnih.gov Specifically, this reaction step is reported to set the stereochemistry at positions C10 and C15 of the resulting intermediate. researchgate.netnih.gov Studies involving quantum mechanics analysis have explored the transition state for this cyclization, suggesting that protonation of the indolenine nitrogen may be necessary for the reaction to occur efficiently in the gas phase. nih.gov
Electrophilic Aromatic Substitution (EAS)
The final step in the core cyclization cascade is an electrophilic aromatic substitution (EAS) reaction. nih.govescholarship.orgresearchgate.netresearchgate.netnih.gov This reaction leads to the formation of the final carbocyclic ring, completing the tetracyclic framework characteristic of many hapalindoles. nih.govescholarship.orgnih.gov The EAS typically occurs at the C-4 position of the indole ring to form the hapalindole core, while substitution at the C-2 position leads to the related fischerindole core. nih.gov The regioselectivity of this EAS step (C-4 vs C-2) is influenced by the specific cyclase enzyme involved. nih.gov
Late-Stage Tailoring Modifications
After the formation of the core polycyclic structure, further enzymatic modifications, referred to as late-stage tailoring reactions, contribute to the structural diversity observed within the hapalindole family. nih.govescholarship.org These modifications can include oxidation, rearrangement, and formylation processes. nih.govmdpi.com
Oxidation and Rearrangement Processes
Oxidation reactions play a significant role in diversifying the hapalindole scaffold. nih.govmdpi.com These can occur at various positions on the molecule, leading to different functional groups and structural variations. For instance, C-H oxidation has been identified as a late-stage modification in the formation of the D-ring of hapalindole-type alkaloids. nih.gov Oxidation can also precede rearrangement processes, contributing to the formation of more complex structures like the welwitindolinones. nih.govmdpi.com While the precise enzymatic mechanisms for all oxidation and rearrangement steps in this compound biosynthesis are not explicitly detailed in the search results, these processes are recognized as key to generating structural diversity from the core hapalindole framework. nih.govmdpi.com
Formylation Reactions (e.g., this compound-formamide)
Formylation is another tailoring modification observed in the biosynthesis of hapalindole-type alkaloids, leading to derivatives such as this compound-formamide. mdpi.com This reaction involves the addition of a formyl group to the molecule. While specific enzymatic details for the formylation leading to this compound-formamide are not extensively described, the presence of formamide (B127407) congeners like fontonamides and hapalonamides alongside hapalindoles suggests enzymatic formylation as a late-stage tailoring step. mdpi.com Synthetic routes to this compound have involved formylation of an amine intermediate followed by dehydration to yield the isonitrile group, indicating the chemical feasibility of such a transformation, which could be enzymatically mediated in biosynthesis. nih.govacs.orgpitt.edursc.orgrsc.org
Biosynthetic Gene Cluster (BGC) Elucidation and Characterization
The genes encoding the enzymes responsible for hapalindole biosynthesis are organized into biosynthetic gene clusters (BGCs). escholarship.orgresearchgate.netnih.gov The elucidation and characterization of these BGCs have been crucial in understanding the enzymatic machinery involved in the production of these complex natural products. escholarship.orgresearchgate.netnih.gov
Functional Characterization of Biosynthetic Enzymes (e.g., AmbI1–3, FamD1, FamD2, FamC1)
Research into the fam gene cluster from Fischerella ambigua UTEX 1903 has been instrumental in understanding the enzymatic machinery behind hapalindole and ambiguine (B12290726) biosynthesis. nih.gov Key enzymes characterized from this cluster include those responsible for isonitrile formation and the subsequent prenylation and cyclization steps that build the complex polycyclic structures.
The initial step in the pathway involves the formation of the indole isonitrile moiety. This is catalyzed by a set of isonitrile synthases, AmbI1, AmbI2, and AmbI3. These enzymes are recognized as homologs of the previously characterized isonitrile synthases IsnA and IsnB. nih.gov In vitro studies have demonstrated that AmbI1 and AmbI3 are sufficient for the production of cis-indole isonitrile (often referred to as compound 1) from L-tryptophan and ribulose-5-phosphate. pitt.edunih.govnih.govresearchgate.net However, in vivo evidence suggests that all three enzymes, AmbI1, AmbI2, and AmbI3, are required for the efficient biosynthesis of cis-indole isonitrile. pitt.edu AmbI1 functions as an L-tryptophan isonitrile synthase (EC 4.1.99.25), while AmbI3 is identified as an Fe(II)/α-KG-dependent dioxygenase (EC 1.14.20.11) involved in the synthesis of a key isocyanoethenyl indole precursor. uniprot.orguniprot.org
Following the formation of the indole isonitrile core, aromatic prenyltransferases FamD1 and FamD2 play crucial roles in attaching terpenoid units. These enzymes belong to the ABBA family of aromatic prenyltransferases. researchgate.netnih.gov FamD2 is primarily responsible for the prenylation of the cis-indole isonitrile core with geranyl pyrophosphate (GPP). researchgate.netnih.govannualreviews.org This prenylation is notably pH-dependent, leading to different products based on the reaction conditions. At slightly acidic pH (6.0), C-2 prenylation is favored, while at a higher pH (10.5), C-3 prenylation becomes the major outcome. researchgate.netnih.gov FamD2 can also utilize dimethylallyl pyrophosphate (DMAPP) as a substrate, exhibiting pH-dependent reactivity with cis-indole isonitrile. researchgate.netnih.gov The FamD2-catalyzed reaction generating the C3-geranylated intermediate is considered the initial step in a subsequent ring-forming cascade. researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net FamD2 activity requires the presence of Mg2+ ions. wpmucdn.comnih.gov
In contrast, FamD1, while capable of prenylating cis-indole isonitrile with both GPP and DMAPP, does so with significantly lower efficiency compared to FamD2. researchgate.netnih.gov FamD1 shows a preference for DMAPP as a substrate when incubated with a mixture of prenyl donors, suggesting DMAPP is its natural substrate for reactions involving the indole isonitrile core. researchgate.netnih.gov A key distinguishing function of FamD1 is its role in the later stages of biosynthesis, specifically in tailoring tetracyclic hapalindoles, such as hapalindole U, into ambiguines through prenylation with DMAPP. researchgate.netnih.gov This tailoring activity is specific to FamD1 and is not observed with FamD2. researchgate.netnih.gov Structural studies have characterized FamD1 as a novel CloQ/NphB-family indole prenyltransferase, providing insights into its substrate binding and catalytic mechanism. rcsb.orgnih.gov
The cyclization of the prenylated indole isonitrile intermediate to form the characteristic polycyclic hapalindole scaffold is mediated by cyclases. FamC1 is a notable example of this class of enzymes, belonging to a unique family of cyclases (FamC1-4) identified within the fam gene cluster. researchgate.netnih.gov FamC1 catalyzes a crucial Cope rearrangement of the C3-geranylated intermediate produced by FamD2. researchgate.netnih.gov This rearrangement generates a reactive alkene intermediate, which then undergoes further cyclization to form the tetracyclic hapalindole core. researchgate.netnih.gov In vitro studies have shown that FamC1 is responsible for the production of 12-epi-hapalindole U. nih.govnih.govresearchgate.netescholarship.org The proposed mechanism involves a biosynthetic Cope rearrangement followed by a 6-exo-trig cyclization and electrophilic aromatic substitution. nih.govnih.gov FamC1 can function as a homodimer. escholarship.orgumich.edu While some Stig cyclases require Ca2+ for activity and stereochemical control, the FamC1 homodimer does not necessitate supplemental Ca2+, although heterodimers involving FamC1 and other FamC proteins might. wpmucdn.comnih.govumich.edu FamC1 has been assigned the EC number 5.5.1.31, associated with hapalindole H synthase activity, reflecting its role in forming the core structure. expasy.org
The concerted action of FamD2 and FamC1 is essential for the formation of the tetracyclic core ring system of the hapalindoles from cis-indole isonitrile and GPP. nih.govnih.gov These findings highlight a novel biosynthetic mechanism involving prenylation followed by a Cope rearrangement and cyclization cascade.
Detailed research findings from in vitro characterization studies provide specific data on the enzymatic activities:
FamD2 exhibits pH-dependent prenylation of cis-indole isonitrile (1) with GPP, yielding C-2 prenylated product (2) predominantly at pH 6.0 and C-3 prenylated product (3) predominantly at pH 10.5. researchgate.netnih.gov FamD1 shows lower efficiency and primarily produces the C-2 prenylated product (2) with GPP. researchgate.netnih.gov Both enzymes can react with DMAPP and cis-indole isonitrile in a pH-dependent manner, yielding C-2 (4) and C-3 (5) dimethylallylated products. researchgate.netnih.gov FamD1 demonstrates a preference for DMAPP over GPP when both are present. researchgate.netnih.gov
FamC1 has been shown to convert the C3-prenylated intermediate (3) into 12-epi-hapalindole U (6) in vitro. nih.govnih.govresearchgate.netescholarship.org This conversion involves the proposed Cope rearrangement and subsequent cyclization. nih.govnih.gov
These studies, often employing techniques like heterologous expression in E. coli and in vitro enzymatic assays coupled with HPLC analysis, have been critical in functionally characterizing these key biosynthetic enzymes. pitt.eduresearchgate.netnih.govnih.govresearchgate.netescholarship.org Crystal structures, such as that of FamD1, provide molecular details of substrate binding and catalysis, further enhancing the understanding of these enzymatic mechanisms. rcsb.orgnih.gov
Here is a summary of the functional characteristics of these enzymes:
| Enzyme | Primary Function | Key Substrates | Key Products | Notes |
| AmbI1 | Isonitrile synthase (part of the system producing cis-indole isonitrile) | L-tryptophan, Ribulose-5-phosphate | cis-indole isonitrile (with AmbI3, and AmbI2 in vivo) | Homolog of IsnA; EC 4.1.99.25. pitt.edunih.govnih.govresearchgate.netuniprot.org |
| AmbI2 | Isonitrile synthase (part of the system producing cis-indole isonitrile) | L-tryptophan, Ribulose-5-phosphate | cis-indole isonitrile (with AmbI1 and AmbI3 in vivo) | Role less clear in vitro; appears redundant in some in vitro setups but required in vivo. pitt.edunih.govnih.gov |
| AmbI3 | Fe(II)/α-KG-dependent dioxygenase (part of the system producing cis-indole isonitrile) | (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate, α-KG, O2 | 3-[(Z)-2-isocyanoethenyl]-1H-indole (precursor) (with AmbI1) | Homolog of IsnB; EC 1.14.20.11; Requires Fe2+. pitt.edunih.govnih.govresearchgate.netuniprot.org |
| FamD1 | Aromatic prenyltransferase | cis-indole isonitrile, DMAPP, (Tetracyclic hapalindoles, DMAPP) | C-2/C-3 dimethylallylated cis-indole isonitrile; Ambiguines (from tetracyclic hapalindoles) | Prefers DMAPP; Tailors tetracyclic hapalindoles to ambiguines; Lower efficiency with GPP. researchgate.netnih.govrcsb.orgnih.gov |
| FamD2 | Aromatic prenyltransferase | cis-indole isonitrile, GPP, (DMAPP) | C-2/C-3 geranylated cis-indole isonitrile (intermediate 3GC) | pH-dependent prenylation; Requires Mg2+; Catalyzes first step of ring formation. researchgate.netnih.govnih.govwpmucdn.comnih.gov |
| FamC1 | Cyclase | C3-geranylated cis-indole isonitrile (intermediate 3GC) | 12-epi-hapalindole U (tetracyclic core) | Catalyzes Cope rearrangement and cyclization; Functions as homodimer; EC 5.5.1.31. researchgate.netnih.govnih.govescholarship.orgumich.eduexpasy.org |
This detailed characterization of the enzymatic functions provides a solid foundation for understanding the complex biosynthetic route to hapalindole-type alkaloids, including this compound.
Total Synthesis Strategies and Methodologies
Retrosynthetic Analysis of the Hapalindole J Scaffold
Retrosynthetic analysis of this compound typically involves disconnecting key bonds to reveal simpler, readily available precursors. nih.govu-tokyo.ac.jp A common strategy envisions the tetracyclic core arising from the cyclization of a tricyclic intermediate. This tricyclic structure, in turn, can be conceptualized as originating from the coupling of a functionalized indole (B1671886) derivative with a cyclohexanone (B45756) derivative or a related fragment. nih.govnih.gov Further disconnections often target the formation of the highly substituted cyclohexane (B81311) ring and the incorporation of the indole moiety and the characteristic isonitrile or isothiocyanate group. nih.govannualreviews.org
Convergent and Linear Synthetic Approaches
Synthetic efforts towards this compound and related hapalindoles have employed both convergent and linear strategies. Linear syntheses build the molecule step-by-step from a starting material. Convergent approaches, on the other hand, involve synthesizing key fragments separately and then coupling them in a later stage, which can be more efficient for complex molecules. acs.org While specific details on purely convergent or linear strategies solely for this compound are intertwined with the reactions used, the literature indicates that approaches have involved coupling functionalized indole derivatives with cyclohexyl-type precursors to form the core structure. nih.govnih.gov
Key Carbon-Carbon Bond Forming Reactions
The construction of the carbon skeleton of this compound relies heavily on efficient and selective carbon-carbon bond forming reactions. numberanalytics.com Several key methodologies have been successfully applied in its total synthesis and the synthesis of related hapalindoles.
Silyl (B83357) Ether-Based Cyclization Strategies
Silyl ether-based strategies have proven effective for accessing the core ring system of hapalindoles. One route to D,L-Hapalindole J and U utilized a novel silyl ether-based strategy for rapidly accessing the 6:5:6:6 ring system in good yields. nih.govfigshare.comacs.org This approach involved generating a TMS-enol ether from 3-methylcyclohexenone and coupling it with a functionalized indole. nih.govacs.org Subsequent acid-mediated cyclization of the resulting tricycle, which contained an α-trimethylsiloxy group, furnished the desired tetracyclic system. acs.org
Prins-Type Cyclization Cascades
Prins-type cyclization cascades have been employed in the synthesis of hapalindole-type alkaloids, including approaches that could be relevant to this compound. researchgate.netthieme-connect.comresearchgate.netresearcher.liferesearchgate.netscribd.com These reactions typically involve the reaction of an alkene or alkyne with a carbonyl compound or equivalent in the presence of an acid catalyst, leading to the formation of new carbon-carbon bonds and cyclic structures. thieme-connect.comresearcher.life A redox-neutral, biomimetic Prins-type cyclization between an indole and an aldehyde has been reported as a strategy to access hapalindole scaffolds. researchgate.netresearcher.liferesearchgate.net Oxidative aza-Prins cyclization has also been utilized to yield hapalindole-type products. thieme-connect.comscribd.com
Friedel-Crafts and Nicholas Reactions in Indole Functionalization
Friedel-Crafts type reactions have been used to complete the tetracyclic framework of hapalindoles. nih.govnih.gov This involves the electrophilic aromatic substitution of the indole ring. For instance, a Friedel-Crafts cyclization at the indole C4 position has been explored as a route to the tetracyclic hapalindole skeleton. nih.gov However, challenges such as retro-Friedel-Crafts acylation have been encountered. nih.gov
Nicholas reactions, which involve the alkylation of a carbon nucleophile with a cobalt-complexed propargyl cation, have been utilized in the synthesis of related ambiguines, a subset of the hapalindoles, to construct fused ring systems, including seven-membered rings. researchgate.netnih.govdicp.ac.cnescholarship.org While specifically mentioned for ambiguines, the use of Nicholas reactions highlights strategies for functionalizing the indole core at positions like C2. nih.govescholarship.org
Intramolecular Heck Reactions
Intramolecular Heck reactions, which involve the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, are powerful tools for forming carbon-carbon bonds and constructing cyclic systems. mdpi.comencyclopedia.pubnih.govwikipedia.orgchim.it This methodology has been applied in the synthesis of ambiguine (B12290726) H and hapalindole U, demonstrating its potential relevance to this compound synthesis. nih.gov Intramolecular Heck reactions can be used to generate various ring sizes and can establish tertiary and quaternary stereocenters, which are features present in the hapalindole structure. wikipedia.orgchim.it Palladium-catalyzed intramolecular cyclization proceeding via enolate arylation has also been reported in the synthesis of the tetracyclic core of related compounds. nih.gov
Stereoselective Syntheses of this compound and Related Stereoisomers
Achieving stereocontrol is paramount in natural product synthesis, as different stereoisomers can possess vastly different biological activities. While racemic syntheses provided initial access to the this compound scaffold, the development of stereoselective methods has been a significant focus. The hapalindole family, including this compound, features stereocenters at positions C-10, C-11, C-12, and C-15, contributing to a spectrum of possible stereoisomers nih.gov.
Enantioselective approaches to the hapalindole family, relevant to controlling the stereochemistry of compounds like this compound, have also been developed. For instance, a divergent enantioselective approach utilizing ruthenium-catalyzed asymmetric hydrogenation has been employed to construct the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton, a key feature in many hapalindoles researchgate.net. Furthermore, a stereoselective, redox-neutral, Brønsted acid-catalyzed cascade Prins-type cyclization has been described as a method to access various indole terpenoid scaffolds, enabling stereodivergent total syntheses of hapalindole-type alkaloids researchgate.net.
The biosynthesis of hapalindoles in cyanobacteria also provides insights into natural stereocontrol, with studies revealing that the stereospecific formation of the polycyclic core is mediated by Stig cyclases nih.gov. These enzymes can assemble into heteromeric complexes to cooperatively control the stereochemistry of the natural products nih.gov. While this describes the biological pathway, it underscores the inherent stereochemical complexity that synthetic strategies must overcome.
Synthetic Efficiency and "Redox Economy" Principles
Beyond simply minimizing steps and maximizing yield, the concept of "redox economy" has emerged as an important principle in efficient synthesis, particularly in the context of complex natural products like the hapalindoles. Redox economy, analogous to atom economy or step economy, emphasizes minimizing superfluous oxidation and reduction manipulations throughout a synthetic route nih.govnih.govacs.org. In a redox-economic synthesis, the oxidation state of intermediates ideally increases linearly and steadily towards the target molecule nih.govnih.govacs.org.
The Baran group has championed a redox-economic approach in the synthesis of the hapalindole family, including related compounds researchgate.netnih.govnih.govacs.org. Their strategy often involves a direct indole coupling, which allows for the efficient and rapid assembly of the core structure without the need for extensive protecting groups nih.govnih.govacs.orgpitt.edu. The avoidance of protecting groups significantly reduces the number of synthetic steps and associated manipulations, thereby enhancing efficiency and adhering to redox economy principles acs.orgpitt.edu. This redox-economic approach has been described as efficient, practical, and scalable for accessing members of the hapalindole family nih.govnih.govacs.org.
The drive for increased synthetic efficiency and the application of principles like redox economy are crucial for making complex natural products like this compound more accessible for further study and potential applications.
| Synthesis Route | Stereochemistry | Number of Steps | Overall Yield | Key Strategy | Citation |
| Natsume (1989) | Racemic | 17 | 0.5% | Lewis acid mediated coupling | nih.govacs.orgresearchgate.net |
| Rafferty & Williams (2011) | Racemic (D,L) | 11 | 11% | Silyl ether-based strategy | nih.govacs.orgacs.orgnih.gov |
| Baran (Hapalindole family) | Enantioselective | Varied | Varied | Direct indole coupling, Redox Economy | researchgate.netnih.govnih.govacs.org |
| Stereodivergent Prins-Type | Stereoselective | Varied | Varied | Cascade Prins-type cyclization | researchgate.net |
| Enantioselective Hydrogenation | Enantioselective | Varied | Varied | Ruthenium-catalyzed asymmetric hydrogenation | researchgate.net |
Biological Activities: Mechanistic Investigations at the Molecular and Cellular Level
Antimicrobial Spectrum and Mechanistic Insights
Antimicrobial activity is a primary characteristic of hapalindole-type alkaloids. mdpi.com Hapalindoles were initially isolated based on their activity against microbes, particularly algae. mdpi.com Subsequent studies have confirmed the antimicrobial properties of various hapalindoles, including both chlorinated and non-chlorinated variants like Hapalindole J. mdpi.com
Antibacterial Activity against Gram-Positive and Multidrug-Resistant Strains
Hapalindole-type molecules have demonstrated antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Hapalindoles, including this compound, have shown activity against multidrug-resistant (MDR) bacteria. nih.gov For instance, this compound has been reported to have relatively potent activity against Mycobacterium tuberculosis. mdpi.com
Some reported minimum inhibitory concentration (MIC) values for hapalindoles against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae range from 0.06 to 64 µg/mL. nih.gov While specific MIC data for this compound against a broad panel of bacterial strains is not extensively detailed in the provided search results, its inclusion among active hapalindoles against MDR strains highlights its potential in this area. mdpi.comnih.gov
Antifungal Activity against Pathogenic and Opportunistic Fungi
Hapalindole-type alkaloids also exhibit antimycotic activity against a variety of fungi, including Aspergillus, Penicillium, Fusarium, and Candida strains. nih.gov this compound has shown relatively potent activity against the yeast Candida albicans. mdpi.com
Antialgal Effects
The initial discovery of hapalindoles was driven by their observed antialgal activity. mdpi.comnih.gov Hapalindoles effectively inhibit the growth of other algae and cyanobacteria. mdpi.com While Hapalindole A was indicated as being responsible for a significant portion of the antialgal activity in early studies, other hapalindoles, including 12-epi-hapalindole E, have also demonstrated inhibition of cyanobacteria and eukaryotic green algae. mdpi.com
Molecular Basis of Antimicrobial Action (e.g., RNA Polymerase Inhibition, Protein Biosynthesis Disruption)
Studies have suggested that inhibition of RNA polymerase and subsequent disruption of protein biosynthesis may be a possible mode of action for the antibacterial activity of some hapalindoles. mdpi.comresearchgate.netthieme-connect.comoup.com Investigations involving 12-epi-hapalindole E isonitrile, a related hapalindole, showed inhibition of RNA synthesis and consequently protein synthesis in Bacillus subtilis. oup.comoup.com In vitro assays demonstrated that this hapalindole directly inhibited RNA polymerase. oup.comoup.com The inhibition was found to be competitive with respect to ATP and non-competitive with respect to UTP when tested against Escherichia coli RNA polymerase. oup.comoup.comnih.gov The effectiveness of the inhibition was dependent on the order of addition of the inhibitor. oup.comoup.com
However, it is important to note that the concentration of 12-epi-hapalindole E isonitrile required to inhibit cell-free RNA polymerase was significantly higher than that needed to inhibit the growth of intact bacterial cells, suggesting that other targets in addition to RNA polymerase may also be involved in their action. oup.comoup.com
Mechanisms of antibacterial action for alkaloids in general can include inhibition of bacterial cell wall synthesis, changes in cell membrane permeability, inhibition of bacterial metabolism, and inhibition of nucleic acid and protein synthesis. mdpi.commdpi.com
Immunomodulatory Effects on Cellular Proliferation
Beyond their antimicrobial properties, hapalindoles have also been investigated for immunomodulatory effects. thieme-connect.comthieme-connect.comgrafiati.comresearchgate.net
Modulation of T Cell Proliferation Pathways
Studies have shown that hapalindoles can inhibit T cell proliferation. thieme-connect.comthieme-connect.comgrafiati.comresearchgate.netuni-halle.de This immunomodulatory activity has been characterized in vitro using flow cytometry-based measurements of T cell proliferation. thieme-connect.comthieme-connect.comgrafiati.com
Research on an extract from Hapalosiphon sp. identified several hapalindoles responsible for inhibiting T cell proliferation. thieme-connect.comthieme-connect.comgrafiati.comuni-halle.de While Hapalindole A demonstrated the highest antiproliferative activity, this compound-formamide, a derivative, showed lower activity compared to non-formylated hapalindole derivatives. thieme-connect.comthieme-connect.comthieme-connect.comgrafiati.com The isonitrile functional group appears to be crucial for the antiproliferative bioactivity of hapalindoles, with formamide (B127407) derivatives exhibiting weaker activity. thieme-connect.comuni-halle.de
Although some hapalindoles can induce T cell apoptosis at higher concentrations, the inhibition of T cell proliferation has been observed at lower concentrations, suggesting a potential therapeutic window for their application as anti-inflammatory agents. thieme-connect.comthieme-connect.com
Table 1: Effect of Hapalindoles on T Cell Proliferation
| Compound | IC₅₀ (µM) for T Cell Proliferation |
| Hapalindole A | 1.56 |
| Hapalindole D | 27.15 |
| Hapalindole M | Weaker activity than A |
| Hapalindole A-formamide | Lower activity than A |
| This compound-formamide | Lower activity than non-formylated |
Note: Data compiled from research on Hapalosiphon sp. extract. thieme-connect.comthieme-connect.com
Induction of Apoptosis and Necrosis in Immune Cells
Studies have explored the impact of this compound on immune cells, specifically focusing on the induction of apoptosis and necrosis. While hapalindoles, in general, have been shown to modulate the activity of human immune cells, including inhibiting T cell proliferation, the specific mode of action for this activity has not been fully elucidated. thieme-connect.comresearchgate.netnih.gov In vitro studies using flow cytometry with annexin (B1180172) V/propidium iodide staining have been employed to characterize the immunomodulatory activity of hapalindoles, including the assessment of apoptosis and necrosis induction in T cells. thieme-connect.comresearchgate.netnih.gov However, relevant levels of apoptosis for hapalindole A, a related compound, were measurable only at significantly higher concentrations (10-fold greater) than those that inhibited T cell proliferation. thieme-connect.comresearchgate.netnih.govthieme-connect.com Except for this compound-formamide, other tested hapalindoles induced T cell apoptosis at the highest concentrations. thieme-connect.com
Differential Activity of this compound and Formamide Derivatives
Investigations have revealed differences in the biological activity between this compound and its formamide derivative, this compound-formamide. Hapalindole A-formamide and this compound-formamide, which have been isolated as natural products, exhibit significantly lower activity compared to their non-formylated counterparts. thieme-connect.comresearchgate.netnih.govthieme-connect.comuni-halle.deacs.orgresearchgate.net Furthermore, these formamide derivatives are less selective in their effects, showing reduced selectivity for antiproliferative effects over apoptotic effects. thieme-connect.comresearchgate.netnih.govresearchgate.net This suggests that the isonitrile functional group present in this compound is crucial for the observed antiproliferative bioactivity, a finding consistent with previous reports on the reduced activity of hapalindole formamides in antifungal and antibacterial assays compared to their isonitrile and isothiocyanate counterparts. thieme-connect.comuni-halle.de
Below is a table illustrating the differential activity:
| Compound | Activity Compared to Non-formylated Derivatives | Selectivity (Antiproliferative vs. Apoptotic) |
| This compound-formamide | Much lower activity | Less selective |
| This compound | Higher activity | More selective (for antiproliferative) |
Insecticidal Activity and Neurobiological Basis
This compound and related hapalindoles have demonstrated toxicity to insects, with studies exploring the neurobiological basis of this activity. thieme-connect.comresearchgate.net
This compound, along with other hapalindoles such as 12-epi-hapalindole J isonitrile, 12-epi-hapalindole C isonitrile, and hapalindole L, have been identified as insecticidal agents. researchgate.netresearchgate.netnih.govnih.govslu.se Specifically, 12-epi-hapalindole J isonitrile has been shown to be acutely toxic to insect larvae. researchgate.netresearchgate.netnih.gov In one study, 12-epi-hapalindole J isonitrile at a concentration of 26 µM resulted in 100% mortality of Chironomus riparius larvae within 48 hours. nih.govslu.se Similar insecticidal activities at comparable concentrations were observed for other tested hapalindoles. nih.govslu.se this compound itself has also been found to be lethal to the freshwater crustacean Thamnocephalus platyurus. researchgate.net
Below is a table summarizing insecticidal activity data:
| Compound | Organism | Concentration (µM) | Mortality (%) | Time (h) | Citation |
| 12-epi-Hapalindole J isonitrile | Chironomus riparius | 26 | 100 | 48 | nih.govslu.se |
| This compound | Thamnocephalus platyurus | Lethal | Not specified | Not specified | researchgate.net |
The insecticidal activity of hapalindoles, including this compound, is believed to be explained by their sodium channel modulating activity. thieme-connect.comresearchgate.net These compounds have been identified as sodium channel-modulating neurotoxins. researchgate.netnih.gov They inhibit veratridine-induced depolarization in a manner similar to that of neosaxitoxin. researchgate.netnih.gov This suggests that hapalindoles interfere with the normal function of voltage-gated sodium channels, which are crucial for the generation and propagation of electrical signals in neurons. researchgate.net
Hapalindoles, due to their sodium channel modulating activity, are considered part of the growing number of neurotoxic secondary metabolites found in freshwater cyanobacteria, such as saxitoxins and anatoxins. researchgate.netnih.gov These comparisons highlight the potential neurotoxic nature of this compound in susceptible organisms. While they inhibit veratridine-induced depolarization similarly to neosaxitoxin researchgate.netnih.gov, studies on mammalian neuroblastoma cell lines showed no cytotoxicity despite the sodium channel inhibition, suggesting a different mode of action in mammalian cells compared to insects. thieme-connect.comresearchgate.netresearchgate.netnih.gov
Cytotoxicity in Select Cell Lines (Non-Clinical Context)
Beyond their effects on immune cells and insects, hapalindoles, including this compound, have been noted for their cytotoxic properties in various cell lines in a non-clinical context. thieme-connect.comresearchgate.netresearchgate.net While specific detailed data on this compound's cytotoxicity across a broad panel of non-clinical cell lines is not extensively detailed in the provided search results, the general cytotoxic activity of hapalindoles is acknowledged. thieme-connect.comresearchgate.netresearchgate.net For instance, hapalindole H, a related compound, showed selective cytotoxicity against the PC-3 prostate cancer cell line in a non-clinical setting. nih.gov However, it is important to note that inhibition of sodium channels by hapalindoles did not lead to cytotoxicity in neuroblastoma cell lines, indicating that the cytotoxic effects can be cell-type dependent and may involve different mechanisms in mammalian cells compared to their neurobiological effects in insects. thieme-connect.comresearchgate.netresearchgate.netnih.gov
Differential Effects on Mammalian and Cancer Cell Lines
Studies have reported cytotoxic activity for various hapalindoles, including this compound, against both normal mammalian and cancer cell lines. mdpi.comthieme-connect.com Specifically, this compound, along with other hapalindoles like A, C, H, and I, has shown low micromolar inhibition against several human carcinoma cell lines, including those from colon, breast, large cell lung, and glioblastoma. nih.gov
However, the cytotoxic effects can vary depending on the specific cell line and the hapalindole derivative. For instance, while some hapalindoles demonstrate cytotoxicity, studies on a human neuroblastoma cell line (BE(2)-M17) showed that certain hapalindoles, including 12-epi-hapalindole J isonitrile, did not affect cell viability even after 72 hours of incubation. researchgate.netnih.gov This suggests that the cytotoxic effects of hapalindoles, including this compound, may be selective depending on the cell type.
Furthermore, research indicates that the formamide derivatives of hapalindoles, such as this compound-formamide, exhibit lower activity compared to their nonformylated counterparts in certain assays, including T cell proliferation inhibition. researchgate.netthieme-connect.comthieme-connect.com this compound-formamide also appeared less selective for antiproliferative effects over apoptotic effects compared to some other hapalindoles. researchgate.netthieme-connect.com
| Hapalindole Derivative | Cell Line Type | Observed Activity | Notes | Source |
|---|---|---|---|---|
| This compound | Human carcinoma lines | Low micromolar inhibition | Colon, breast, lung, glioblastoma lines | nih.gov |
| 12-epi-Hapalindole J isonitrile | Human neuroblastoma (BE(2)-M17) | No effect on viability | After 72 hours incubation | researchgate.netnih.gov |
| This compound-formamide | Human T cells | Lower antiproliferative activity | Compared to nonformylated derivatives | researchgate.netthieme-connect.comthieme-connect.com |
Cellular Assays for Viability and Membrane Potential
Cellular assays are crucial for investigating the biological activities of compounds like this compound at a mechanistic level. Cell viability assays are commonly used to measure the proportion of healthy, living cells in a population and are central to drug discovery research. licorbio.comnih.gov These assays often assess markers such as membrane integrity, metabolic activity, or enzymatic processes. licorbio.com Examples include colorimetric tetrazolium reagents like MTT, resazurin (B115843) reduction assays, and luminogenic ATP assays. nih.gov The Sulforhodamine B (SRB) assay is another method used to assess cytotoxicity by measuring cell protein content as an indicator of cell viability. arabjchem.org
Membrane potential assays are utilized to evaluate the electrical potential across cellular membranes, particularly the mitochondrial membrane potential, which is an indicator of cellular health and can be affected during apoptosis. nih.govpubcompare.ai The JC-1 fluorescent dye is commonly used for assessing mitochondrial membrane potential (Ψm). nih.govpubcompare.aipubcompare.ai This cationic dye changes color depending on the membrane potential, allowing for the detection of mitochondrial depolarization. nih.govpubcompare.ai
While specific detailed findings for this compound in cellular viability and membrane potential assays were not extensively detailed in the provided search results, related hapalindoles have been studied using these methods. For instance, Hapalindole H was investigated for its effects on mitochondrial transmembrane potential in prostate cancer cells using the JC-1 assay, showing a reduction in membrane potential upon treatment. nih.govpubcompare.ai Studies on neuroblastoma cells treated with other hapalindoles, including 12-epi-hapalindole J isonitrile, used Alamar Blue to monitor cytotoxicity (cell viability) and bis-oxonol to detect effects on membrane potential. These studies indicated no effect on the viability or membrane potential of these specific mammalian cells at the tested concentrations, despite these compounds being identified as sodium channel modulators. researchgate.netnih.gov
| Assay Type | Measured Parameter | Common Methods/Dyes | Relevance to Hapalindole Research | Source |
|---|---|---|---|---|
| Cell Viability Assays | Proportion of viable cells | MTT, Resazurin, ATP, SRB, Alamar Blue | Used to assess cytotoxicity of hapalindoles | licorbio.comnih.govarabjchem.orguit.no |
| Membrane Potential Assays | Electrical potential across membranes (e.g., mitochondrial) | JC-1, bis-oxonol | Used to investigate cellular mechanisms of hapalindoles | researchgate.netnih.govnih.govpubcompare.aipubcompare.ai |
These cellular assays provide valuable insights into how hapalindoles, including this compound, interact with cells and exert their biological effects, contributing to the understanding of their potential as therapeutic agents or toxins.
Structure Activity Relationship Sar Studies
Influence of Halogenation on Bioactivity
Halogenation, particularly chlorination, is a common late-stage tailoring modification in hapalindole biosynthesis that significantly impacts biological activity. nih.govnih.gov Hapalindole J is the non-chlorinated analog of Hapalindole A. mdpi.com Comparative studies reveal that the presence of a chlorine atom, typically at the C-13 position, can be critical for certain biological effects.
For instance, in a study on T-cell proliferation, Hapalindole A, which possesses a chlorine atom, demonstrated potent inhibition with an IC₅₀ value of 1.56 μM. nih.gov In contrast, related non-chlorinated analogs showed lower potency, indicating that the C-13 chlorine is a key feature for this specific immunomodulatory activity. nih.gov It is generally believed that the inclusion of halogens, alongside other functional groups like hydroxyls, contributes significantly to the broad-spectrum antibacterial and antimycotic activity observed in this class of compounds. nih.gov
| Compound | C-13 Substituent | Primary Bioactivity Noted | Reference |
|---|---|---|---|
| Hapalindole A | Chlorine | Potent T-cell proliferation inhibition (IC₅₀ = 1.56 μM) | nih.gov |
| This compound | Hydrogen | Serves as a non-chlorinated backbone; activity profile differs from Hapalindole A. | mdpi.com |
Role of Isonitrile and Isothiocyanate Functionalities
The C-11 position of the hapalindole core is typically functionalized with either an isonitrile (-N≡C) or an isothiocyanate (-N=C=S) group. nih.gov This functionality is a major determinant of the molecule's biological profile. SAR studies comparing direct isonitrile/isothiocyanate pairs demonstrate the critical role of the isonitrile group for many of the observed bioactivities.
This compound is an isonitrile-containing alkaloid, while Hapalindole M is its corresponding isothiocyanate analog. mdpi.com Similarly, the chlorinated Hapalindole A (isonitrile) corresponds to Hapalindole B (isothiocyanate). mdpi.com In the initial report by Moore et al., Hapalindole A was credited with most of the antialgal and antimycotic activity of the source organism, Hapalosiphon fontinalis. mdpi.com Conversely, no biological activity was reported for its isothiocyanate counterpart, Hapalindole B, which was isolated as a minor component. mdpi.com This strongly suggests the superiority of the isonitrile functional group for antimicrobial activity in this context. The isothiocyanate group, however, has been linked to other activities in related natural products, such as the suppression of tumor cell growth. mathewsopenaccess.com
| Compound Pair | Functional Group | Reported Activity Comparison | Reference |
|---|---|---|---|
| Hapalindole A | Isonitrile | Active (Antialgal, Antimycotic) | mdpi.com |
| Hapalindole B | Isothiocyanate | No activity reported in the initial study | |
| This compound | Isonitrile | Active (Insecticidal, see Sec. 7.3) | mdpi.com |
| Hapalindole M | Isothiocyanate | Serves as the isothiocyanate analog of this compound. |
Impact of Stereochemical Variations on Biological Profiles
The hapalindole scaffold is rich in stereocenters, particularly at the C-10, C-11, C-12, and C-15 positions, leading to a wide spectrum of possible stereoisomers. nih.gov The spatial arrangement of substituents at these centers can drastically alter the molecule's interaction with biological targets. The relationship between this compound and its epimer, 12-epi-hapalindole J isonitrile, highlights the influence of stereochemistry at the C-12 position.
While this compound represents one stereoisomer, its C-12 epimer, 12-epi-hapalindole J isonitrile, has been isolated and identified as a potent insecticidal agent. nih.govslu.se In a study by Becher and colleagues, 12-epi-hapalindole J isonitrile was shown to cause 100% mortality in the larvae of the dipteran Chironomus riparius at a concentration of 26 μM within 48 hours. nih.gov Similar insecticidal activities were observed for other 12-epi congeners, such as 12-epi-hapalindole C isonitrile and 12-epi-hapalindole E isonitrile. nih.gov This suggests that for insecticidal activity, the "12-epi" configuration may be preferred, demonstrating a clear instance of stereoselectivity in the biological profile of these alkaloids.
| Compound | Stereochemistry | Noted Biological Activity | Reference |
|---|---|---|---|
| This compound | "Normal" C-12 configuration | Represents one of the natural stereoisomers. | mdpi.com |
| 12-epi-hapalindole J isonitrile | Epimer at C-12 | Insecticidal (100% mortality of C. riparius larvae at 26 μM) | nih.govslu.se |
Effect of Formylation and Other Tailoring Modifications on Efficacy and Selectivity
Beyond halogenation and the isonitrile/isothiocyanate dichotomy, the hapalindole scaffold is subject to other tailoring modifications, including oxidation, hydroxylation, and formylation, which further refine its bioactivity. nih.gov The conversion of the amine precursor of the isonitrile group to a formamide (B127407) represents one such modification.
The biological impact of this change was observed in a study of T-cell proliferation, where this compound formamide was tested alongside other analogs. nih.gov This formylated version of this compound, as well as Hapalindole A formamide, showed diminished potency compared to the isonitrile-containing Hapalindole A. nih.gov This finding suggests that the formamide group is less favorable for this specific activity and underscores that the isonitrile functionality is critical for potent inhibition of T-cell proliferation. nih.gov Other oxidative modifications, such as the introduction of hydroxyl groups or the formation of oxo-indoles, create further structural diversity and are believed to contribute to the wide range of activities seen across the entire family of hapalindole-type alkaloids. nih.gov
| Compound | Modification | Effect on T-cell Proliferation Inhibition | Reference |
|---|---|---|---|
| Hapalindole A | Isonitrile | Potent (IC₅₀ = 1.56 μM) | nih.gov |
| This compound formamide | Formamide | Showed lower potency compared to Hapalindole A |
Computational Approaches in SAR Analysis
Modern drug discovery and SAR studies frequently employ computational methods to predict the interaction of small molecules with biological targets, thereby guiding the synthesis of more potent and selective analogs. mdpi.commdpi.com These techniques include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. rsc.orgbenthamscience.com
QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity, allowing for the prediction of the activity of novel analogs. mdpi.com Molecular docking, on the other hand, computationally simulates the binding of a ligand (like this compound) into the active site of a target protein. walisongo.ac.idmdpi.com This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.gov
While specific computational SAR or molecular docking studies focused exclusively on this compound are not extensively reported in the literature, these methods have been applied to the broader class of hapalindole-type alkaloids to understand biosynthetic mechanisms. nsf.gov For example, computational analysis has been used to examine the cyclase-mediated reactions that form the core ring system. nsf.gov The application of these in silico tools to this compound and its analogs could accelerate the identification of its precise molecular targets and elucidate the structural basis for its diverse biological activities, guiding future medicinal chemistry efforts.
Molecular and Cellular Target Identification
Investigation of Nucleic Acid-Related Targets (e.g., RNA Polymerase)
While direct studies on Hapalindole J's effect on RNA polymerase are limited, research on closely related hapalindole-type alkaloids provides valuable insights. Studies on 12-epi-hapalindole E isonitrile, a structural analog of this compound, have demonstrated inhibitory effects on bacterial RNA polymerase. This suggests that RNA polymerase could be a potential molecular target for this compound and other related compounds, thereby interfering with bacterial transcription and protein synthesis. However, it is noted that the concentration required for in-vitro inhibition of the enzyme is significantly higher than that required to inhibit bacterial growth, suggesting that other cellular targets are likely involved in the antibacterial activity of this class of compounds.
Elucidation of Ion Channel Interactions (e.g., Sodium Channels)
Research has identified ion channels as a key target for certain hapalindole alkaloids. Specifically, studies involving 12-epi-hapalindole J isonitrile have provided evidence for its role as a sodium channel modulator. In experiments using neuroblastoma cell lines, this compound was shown to inhibit veratridine-induced depolarization, a process dependent on the opening of voltage-gated sodium channels. This modulation of sodium channel activity points to a potential mechanism for the observed neurotoxic and insecticidal effects of these compounds.
Below is a summary of the findings on the interaction of this compound and related compounds with sodium channels:
| Compound | Cell Line | Assay | Effect |
| 12-epi-Hapalindole J isonitrile | BE(2)-M17 (human neuroblastoma) | Veratridine-induced depolarization | Inhibition |
Proteomic Analysis for Cellular Protein Targets
Currently, there is a lack of specific proteomic studies aimed at identifying the direct cellular protein targets of this compound's biological activities. Existing proteomic analyses related to the hapalindole family have primarily focused on the elucidation of their biosynthetic pathways. For instance, proteomic analysis of soluble protein fractions from the producing cyanobacteria has led to the identification of enzymes such as the thermostable cyclase FamC1, which is involved in the formation of the hapalindole core structure.
No studies have been published to date that specifically investigate the differential protein expression profiles in cells or tissues upon treatment with this compound. Such studies would be instrumental in identifying proteins and cellular pathways that are significantly altered by the compound, offering clues to its mechanism of action.
There is currently no available research that has identified specific metabolic pathway-related proteins as direct targets of this compound. Future research in this area could reveal how this compound might interfere with essential metabolic processes within target organisms.
Mechanistic Assays for Target Engagement (e.g., Tubulin Polymerization Assays)
Direct mechanistic assays to confirm the engagement of this compound with specific cellular targets are not yet reported in the scientific literature. While some structurally related cyanobacterial metabolites, such as certain welwitindolinones, have been shown to cause disorganization of microtubules, there is no direct evidence from tubulin polymerization assays to suggest that this compound shares this mechanism of action. Further investigation using target engagement assays will be necessary to validate the direct molecular interactions of this compound and to fully elucidate its mechanism of action.
Synthetic Biology and Engineered Production
Development of Heterologous Production Systems in Cyanobacterial Hosts
Developing heterologous production systems in suitable host organisms is a critical step for overcoming the limitations of natural production. Cyanobacteria themselves have emerged as attractive chassis organisms for the heterologous expression of cyanobacterial natural product biosynthetic gene clusters (BGCs). This approach leverages the native metabolic machinery and photoautotrophic lifestyle of cyanobacteria, which can be advantageous compared to heterotrophic hosts like Escherichia coli due to potential genetic and biochemical incompatibilities nih.govresearchgate.netwpmucdn.com.
Significant progress has been made in expressing hapalindole BGCs in fast-growing unicellular cyanobacteria, such as Synechococcus elongatus UTEX 2973. nih.govresearchgate.netwpmucdn.comrsc.org The successful transfer and expression of a large 42-kilobase fam cluster, responsible for hapalindole biosynthesis in Fischerella ambigua UTEX 1903, into Synechococcus 2973 represents a notable achievement in this area. nih.govresearchgate.netwpmucdn.comrsc.org This demonstrates the feasibility of engineering cyanobacterial hosts for the production of complex natural products like hapalindoles.
Rational Refactoring of Biosynthetic Gene Clusters for Enhanced Yields
Rational refactoring of BGCs is a key synthetic biology strategy employed to optimize the production of natural products. This involves modifying the genetic organization and regulatory elements of the cluster to improve gene expression, pathway flux, and ultimately, product yield. For hapalindole production, refactoring of the fam gene cluster has been explored in Synechococcus 2973. nih.govresearchgate.netwpmucdn.comrsc.orgoup.com
By reconstructing core biosynthetic genes into synthetic operons and utilizing different promoters, researchers have aimed for controllable production of hapalindole-type compounds. nih.govresearchgate.netwpmucdn.comrsc.orgoup.com While specific yield data for Hapalindole J from these engineered systems is not extensively detailed in the provided snippets, studies have reported titers in the range of 0.75–3 mg/L for other hapalindole variants, such as hapalindole H and 12-epi-hapalindole U, in engineered Synechococcus 2973 strains. nih.govresearchgate.netwpmucdn.com This highlights the potential of BGC refactoring to achieve measurable production levels in heterologous cyanobacterial hosts.
Chemoenzymatic and Biocatalytic Approaches for Analog Production
Beyond the production of native hapalindoles, chemoenzymatic and biocatalytic approaches offer powerful tools for generating structural analogs, including those related to this compound. These methods leverage the specificity and efficiency of enzymes from the hapalindole biosynthetic pathway to perform specific chemical transformations in vitro or in engineered systems.
Research has demonstrated the utility of Stig cyclases and other enzymes involved in hapalindole biosynthesis for the biocatalytic production of novel indole (B1671886) vinyl isonitriles and hapalindole-type analogs. ias.ac.innih.govresearchgate.netresearchgate.netresearchgate.net Chemoenzymatic routes, combining chemical synthesis with enzymatic steps, have also been devised to produce unnatural hapalindole-type metabolites. nih.govresearchgate.net These approaches allow for the diversification of hapalindole structures, providing access to compounds that may not be found in nature. The use of cell-free protein synthesis reactions has also been explored for the production of these analogs. nih.govresearchgate.net
Engineering for Stereochemical Control and Diversification of this compound Derivatives
The hapalindole family is characterized by significant stereochemical diversity. The Stig cyclases play a crucial role in controlling the stereochemistry during the formation of the polycyclic core of hapalindoles and fischerindoles through a cascade of reactions including Cope rearrangement, cyclization, and electrophilic aromatic substitution. researchgate.netresearchgate.netnih.govosti.govnih.govresearchgate.net
Engineering efforts have focused on manipulating these cyclases to control the stereochemical outcome of the enzymatic reactions. By exchanging genes encoding different fam cyclase enzymes in synthetic operons within Synechococcus 2973, researchers have successfully controlled the stereochemistry of the resulting hapalindole products, leading to the production of specific variants like hapalindole H and 12-epi-hapalindole U. nih.govresearchgate.netwpmucdn.com The potential for combinatorial pairing of different Stig cyclase monomers, sometimes influenced by cofactors such as Ca2+, to direct stereochemistry further underscores the enzymatic control over structural diversity in this compound family. nih.govnih.gov
Potential for Biosynthetic Promiscuity and Unnatural Analog Generation
The enzymes involved in the biosynthesis of hapalindole alkaloids exhibit a degree of promiscuity, which can be exploited for the generation of unnatural analogs. Isonitrile synthases and Fe(II)-α-ketoglutarate-dependent dioxygenases from the hapalindole pathway have shown the ability to accept a broader range of substrates than their natural ones, facilitating the production of novel indole vinyl isonitriles and their unnatural derivatives. ias.ac.in
Similarly, Stig cyclases and prenyltransferases have demonstrated tolerance for unnatural substrates, enabling the biocatalytic synthesis of unnatural hapalindole and fischerindole derivatives. nih.govresearchgate.net This biosynthetic promiscuity, combined with synthetic biology tools, holds significant potential for expanding the chemical space of hapalindole-type compounds and generating a diverse library of unnatural analogs with potentially altered or enhanced biological activities. nih.govresearchgate.netresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 21761739 |
| Hapalindole f | 14157135, 21676628 |
| Hapalindole g | 11067734 |
| Hapalindole H | 21671525 |
| 12-epi-hapalindole U | Not explicitly found in search results with CID, but mentioned as a product of engineered systems. |
| Fischerindoles | Family of compounds, specific CIDs vary. |
| Ambiguines | Family of compounds, specific CIDs vary. |
| Welwitindolinones | Family of compounds, specific CIDs vary. |
| cis-indole isonitrile | Not explicitly found in search results with CID, but mentioned as an intermediate. |
| geranyl pyrophosphate (GPP) | Not explicitly found in search results with CID, but mentioned as a precursor. |
Engineered Production Yields (Examples for Hapalindole Variants)
Computational Chemistry and in Silico Modeling
Elucidation of Reaction Mechanisms in Biosynthesis
The biosynthesis of hapalindole alkaloids, including Hapalindole J, involves fascinating and complex enzymatic cascade reactions. Computational methods, particularly density functional theory (DFT) calculations, have been instrumental in elucidating the mechanisms of key steps in this pathway. A central transformation in the formation of the hapalindole core is a rare Cope rearrangement followed by cyclization and electrophilic aromatic substitution, catalyzed by Stig cyclases. osti.govnih.govresearchgate.net
Computational studies have helped to identify key residues within the Stig cyclases responsible for catalyzing the acid-catalyzed umich.eduumich.edu-sigmatropic rearrangement (Cope rearrangement). osti.govresearchgate.net These studies also shed light on the specific determinants that control the position of the terminal electrophilic aromatic substitution, which dictates whether a hapalindole or fischerindole core is formed. osti.govresearchgate.net By modeling transition states and intermediates, computational chemistry provides a detailed molecular understanding of how these enzymes achieve their remarkable chemo-, regio-, and stereoselectivity. nih.govumich.edunih.gov
Researchers have used computational methods in conjunction with experimental techniques like mutational analysis and crystal structures of Stig cyclases (e.g., HpiC1) to build a comprehensive picture of the catalytic process. osti.govumich.edunih.gov This integrated approach allows for the proposal and validation of detailed reaction mechanisms at the atomic level.
Protein-Ligand Docking and Molecular Dynamics Simulations for Target Interactions
Understanding how this compound interacts with potential biological targets is crucial for deciphering its biological activities. Computational techniques such as protein-ligand docking and molecular dynamics (MD) simulations are widely used for this purpose. volkamerlab.orgnih.gov
Molecular docking predicts the preferred binding orientation (pose) and affinity of a small molecule, like this compound, within the binding site of a target protein. volkamerlab.org This is achieved by sampling various conformations of the ligand and orientations within the protein's active site and scoring them based on predicted interaction energies. volkamerlab.org While docking provides a static snapshot of the potential binding pose, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time. volkamerlab.orgnih.gov MD simulations allow researchers to assess the stability of the docked complex, explore conformational changes in both the ligand and the protein upon binding, and refine the predicted binding pose. volkamerlab.orgnih.govnih.gov
Although the provided search results mention docking studies involving other hapalindole-type compounds like hapalindole H against viral proteins researchgate.net, specific detailed protein-ligand docking and MD simulation studies solely focused on this compound and its specific biological targets were not prominently detailed in the search results. However, the principles and methodologies of protein-ligand docking and MD simulations as described are generally applicable to studying the interactions of this compound with any hypothesized protein target. volkamerlab.orgnih.govnih.govcam.ac.uk
The process typically involves preparing the protein structure (often obtained from databases like the Protein Data Bank), preparing the ligand structure (this compound), performing docking calculations using specialized software, and potentially running MD simulations on the resulting docked complexes to evaluate their stability and refine the interactions. volkamerlab.orgcam.ac.uk
Conformational Analysis and Stereoselectivity Prediction
The biological activity of a molecule is often highly dependent on its three-dimensional structure and preferred conformations. Conformational analysis using computational methods helps to identify the low-energy conformers of this compound. Techniques such as molecular mechanics, quantum mechanics, and molecular dynamics simulations can be employed to explore the conformational space of the molecule.
Stereoselectivity is a critical aspect of the enzymatic synthesis of hapalindole alkaloids, as multiple chiral centers are generated during the biosynthetic cascade. umich.edunih.gov Computational studies, often in conjunction with experimental data, are used to understand the factors that govern the stereochemical outcome of these reactions. nih.govnih.gov For instance, computational modeling has been used to investigate how Stig cyclases control the stereochemistry during the Cope rearrangement and subsequent cyclization steps. umich.edunih.gov These studies can involve calculating the energies of different transition states leading to different stereoisomers to determine the energetically favored pathway. biorxiv.org
While specific computational studies focusing solely on the conformational analysis and stereoselectivity prediction of this compound itself were not explicitly detailed in the search results, the general principles of computational conformational analysis and stereoselectivity prediction are applicable. biorxiv.orgbc.edu Understanding the preferred conformations of this compound is also important for accurate protein-ligand docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. neovarsity.orgtaylorandfrancis.comjmchemsci.com For this compound, QSAR modeling can be applied to a series of its analogues to identify structural features that are important for a particular biological activity (e.g., antimicrobial, antiviral, or anticancer activity). d-nb.infodntb.gov.ua
The QSAR process typically involves:
Compiling a dataset of this compound analogues with measured biological activities.
Calculating molecular descriptors that numerically represent various aspects of the molecular structure (e.g., electronic, steric, hydrophobic properties). neovarsity.orgtaylorandfrancis.com
Developing a statistical model (using methods like multiple linear regression, partial least squares, or machine learning algorithms) that relates the molecular descriptors to the biological activity. neovarsity.orgjmchemsci.com
Validating the model to ensure its predictive power. jmchemsci.com
A well-validated QSAR model can then be used to predict the activity of new, untested this compound analogues, guiding the design and synthesis of potentially more potent or selective compounds. neovarsity.org While the search results mention QSAR studies in the context of anti-infective natural products and other compound classes taylorandfrancis.comjmchemsci.comd-nb.infodntb.gov.ua, specific detailed QSAR studies focused exclusively on this compound analogues were not prominently found. However, the methodology is directly applicable to this compound and its derivatives if sufficient activity data for a series of analogues is available.
QSAR modeling can provide insights into which parts of the this compound structure are critical for activity and how modifications to different functional groups might impact potency. neovarsity.org
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 101386971 |
| 12-epi-hapalindole U | 139235324 |
| Hapalindole U | 6436388 |
| Hapalindole H | 11881510 |
Data Table Example (Illustrative - Specific data for this compound QSAR not found in searches):
While specific QSAR data for this compound was not found, a hypothetical data table illustrating the type of data used in QSAR studies for analogues is provided below.
| Analogue ID | Structure (SMILES or Image) | Biological Activity (e.g., IC50 µM) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., H-bond Donors) |
| Analogue 1 | [Structure A] | 5.2 | 3.1 | 350.2 | 1 |
| Analogue 2 | [Structure B] | 1.5 | 4.5 | 364.3 | 0 |
| Analogue 3 | [Structure C] | 10.8 | 2.8 | 336.1 | 2 |
| ... | ... | ... | ... | ... | ... |
Future Research Trajectories and Broader Academic Implications
Elucidation of Remaining Unknown Biosynthetic and Mechanistic Pathways
While significant progress has been made in understanding the biosynthesis of hapalindole-type alkaloids, including the initial steps involving the conversion of L-tryptophan to a cis-indole isonitrile precursor and subsequent prenylation with geranyl pyrophosphate, the complete enzymatic cascade leading specifically to Hapalindole J is not yet fully elucidated. nih.govescholarship.organnualreviews.org Research has revealed that a class of cyclases, known as Stig cyclases, catalyze a crucial three-step process involving a Cope rearrangement, 6-exo-trig cyclization, and electrophilic aromatic substitution to form the polycyclic core. nih.govescholarship.orgumich.edu However, the precise combination of enzymes and the sequence of tailoring reactions (such as chlorination, methylation, oxidation/reduction, and additional prenylation) that specifically yield this compound from this core or common intermediates like the tricyclic hapalindole precursor require further investigation. mdpi.comnih.govnih.gov
Furthermore, while some mechanisms of action for hapalindoles have been proposed, such as sodium channel modulation and inhibition of RNA polymerase, the specific molecular targets and detailed mechanistic pathways of this compound itself are not fully understood. researchgate.netnih.govthieme-connect.comresearchgate.netmdpi.com Future research should aim to identify the specific proteins or cellular processes that this compound interacts with to exert its biological effects. This could involve techniques such as activity-based protein profiling, pull-down assays, and advanced spectroscopic methods. Understanding these intricate molecular interactions is crucial for assessing its potential as a therapeutic agent or a biological probe.
Exploration of Novel this compound Analogues via Chemoenzymatic Synthesis
The structural complexity of this compound makes its total synthesis challenging, although chemical synthesis routes have been reported. researchgate.net Chemoenzymatic synthesis, which combines the power of enzymatic transformations with traditional chemical reactions, offers a promising avenue for the exploration of novel this compound analogues. mdpi.comnih.govnih.gov
The recently elucidated biosynthetic gene clusters for hapalindole-type alkaloids provide access to the enzymes involved in their formation, such as prenyltransferases and cyclases. nih.govnih.govresearchgate.net By utilizing these enzymes in conjunction with chemically synthesized indole (B1671886) precursors or modified terpene units, researchers can potentially generate a diverse library of analogues with structural variations at specific positions. This approach allows for the targeted modification of the this compound scaffold, which is difficult to achieve through traditional synthesis alone or isolation from natural sources. Exploring these novel analogues is essential for structure-activity relationship (SAR) studies, which can help identify key pharmacophores responsible for desired biological activities and potentially lead to compounds with improved potency, selectivity, or altered properties.
Advanced Understanding of Multi-Target Mechanisms of Action
Hapalindoles, as a class, have been associated with a wide range of biological activities, including antibacterial, antifungal, insecticidal, and antitumoral effects. nih.govannualreviews.orgmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net This broad spectrum of activity suggests that these compounds, including this compound, may act via multi-target mechanisms. mdpi.com Future research should focus on comprehensively characterizing all the biological targets modulated by this compound.
Techniques such as high-throughput screening against diverse biological targets, phenotypic screening in various cell lines and organisms, and detailed omics approaches (e.g., transcriptomics, proteomics) can help to identify the multiple pathways and processes affected by this compound. Understanding how this compound interacts with multiple targets simultaneously could provide insights into complex biological networks and potentially reveal synergistic effects that contribute to its observed bioactivities. This knowledge is vital for understanding its ecological role and potential therapeutic applications, particularly in areas where multi-target modulation is desirable, such as in combating multi-drug resistant pathogens or complex diseases.
Ecological and Environmental Relevance of this compound Production
Cyanobacteria, the producers of this compound, are ubiquitous in various environments, including freshwater and terrestrial habitats. annualreviews.orgresearchgate.netresearchgate.net The production of secondary metabolites like this compound is believed to play a significant role in the chemical ecology of these organisms. mdpi.commdpi.comresearchgate.netnih.gov Future research should delve deeper into the specific ecological functions of this compound.
This could involve studying its role in mediating interactions between cyanobacteria and other organisms, such as competing microbes (e.g., algae, bacteria), predators (e.g., insect larvae, crustaceans), and symbiotic partners. mdpi.comresearchgate.netmdpi.comnih.gov Investigations into its allelopathic effects, its role in defense against grazing, or its potential involvement in microbial communication or biofilm formation are important avenues. mdpi.commdpi.comnih.gov Furthermore, assessing the environmental fate and potential impact of this compound in aquatic and terrestrial ecosystems is crucial, given its reported toxicity to certain organisms. mdpi.comresearchgate.netnih.gov Understanding the environmental relevance of this compound production can provide insights into microbial community dynamics, ecosystem health, and the potential for biotechnological applications in environmental management.
Development of this compound as a Chemical Probe for Biological Systems
Given its unique structure and emerging understanding of its biological activities, this compound holds potential as a chemical probe to investigate specific biological processes. pnas.org Chemical probes are valuable tools in biological research for selectively perturbing the function of proteins or pathways to understand their roles in cellular processes and disease.
Future research could focus on developing modified versions of this compound suitable for use as chemical probes, for instance, by incorporating tags for imaging or affinity purification. researchgate.net Using this compound or its analogues as probes could help dissect the complexities of sodium channel function, RNA polymerase activity, or other identified or as-yet-unknown biological targets. researchgate.netnih.govthieme-connect.comresearchgate.net This application would not only advance our fundamental understanding of biological systems but could also help validate potential therapeutic targets and pathways for drug development. The development and application of this compound as a chemical probe represent a significant future research direction with broad academic implications.
Q & A
Q. What are the structural characteristics of hapalindole J, and how do they influence its bioactivity?
this compound is a complex indole alkaloid with a tetracyclic core structure. Its bioactivity (e.g., antimicrobial, anticancer) is linked to stereochemical configurations and functional groups, such as the isonitrile moiety. Structural analysis via NMR, X-ray crystallography, and computational modeling (e.g., density functional theory) can elucidate how specific substituents modulate interactions with biological targets like enzymes or membranes .
Q. What experimental methods are commonly used to isolate this compound from cyanobacterial sources?
Isolation involves extraction with organic solvents (e.g., ethyl acetate), followed by chromatographic techniques (e.g., HPLC, silica gel chromatography). Bioassay-guided fractionation is critical for identifying bioactive fractions. Confirmation of purity requires spectroscopic methods (NMR, MS) and comparison with literature data .
Q. How can researchers validate the biosynthetic gene clusters responsible for this compound production?
Gene clusters (e.g., fam clusters in Fischerella ambigua) are validated through heterologous expression in model organisms (e.g., E. coli), gene knockout studies, and LC-MS analysis of intermediates. Enzymatic assays (e.g., for FamD2 prenyltransferase activity) confirm substrate specificity and catalytic mechanisms .
Advanced Research Questions
Q. How do structural modifications of this compound impact its mechanism of action in cancer cell autophagy?
Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., modifying the isonitrile group or tetracyclic core) and testing their effects on autophagy markers (e.g., LC3B-II levels). For example, hapalindole Q disrupts autophagosome-lysosome fusion by degrading YAP1, a mechanism dependent on its stereochemistry. Comparative assays (e.g., immunofluorescence for Rab7 localization) and protein-binding studies (SPR, ITC) can identify critical pharmacophores .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Robust protocols include:
Q. How can researchers design in vitro reconstitution experiments to study this compound biosynthesis?
Key steps include:
- Purifying biosynthetic enzymes (e.g., FamC1 cyclase) via affinity chromatography.
- Using isotopically labeled substrates (e.g., -geranyl pyrophosphate) to track reaction intermediates via LC-MS/MS.
- Employing stopped-flow kinetics to resolve transient intermediates in Cope rearrangement or electrophilic aromatic substitution steps .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
High-sensitivity methods like UPLC-QTOF-MS or MRM (multiple reaction monitoring) are preferred. For tissue samples, optimize extraction protocols (e.g., SPE cleanup) to minimize matrix effects. Validate assays with spike-recovery experiments and internal standards (e.g., deuterated analogs) .
Methodological Considerations
Q. How should researchers address low yields in this compound biosynthesis during heterologous expression?
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC values. Account for variability via bootstrap resampling or Bayesian hierarchical models. Open-source tools like GraphPad Prism or R packages (e.g., drc) facilitate reproducibility .
Q. How can cryo-EM or molecular dynamics simulations enhance understanding of this compound’s interactions with YAP1?
Cryo-EM resolves binding interfaces at near-atomic resolution, while MD simulations (e.g., GROMACS) predict conformational changes upon ligand binding. Pair these with mutagenesis studies to validate critical residues in YAP1 degradation .
Q. Tables for Reference
| Key Enzymes in Biosynthesis | Function |
|---|---|
| FamD2 Prenyltransferase | Catalyzes geranyl pyrophosphate addition |
| FamC1 Cyclase | Mediates Cope rearrangement and cyclization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
